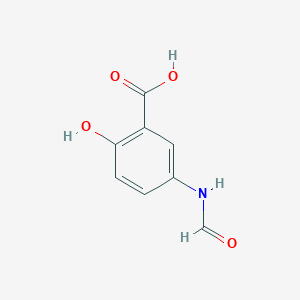

N-Formamidosalicylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

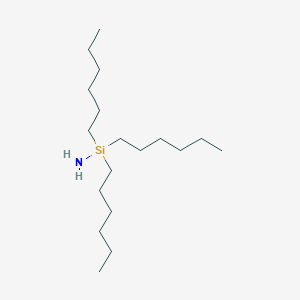

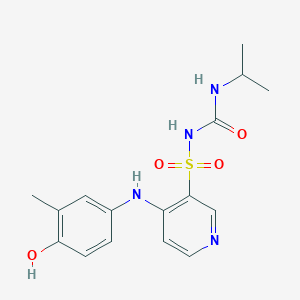

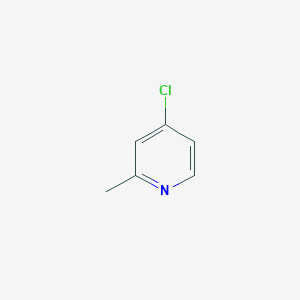

N-Formamidosalicylic acid (NFSA) is a chemical compound that has recently been studied for its potential applications in scientific research. NFSA is a derivative of salicylic acid and is a white, crystalline solid. It is a relatively new compound and has been used in a number of experiments, particularly in the field of chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Electrochemical Determination and Biological Markers

- Electrochemical Detection : A miniaturized capillary electrophoresis with amperometric detection (mini-CE-AD) has been developed for the determination of N-acetylneuraminic acid (NANA), highlighting the importance of sialic acid analyses as markers for different pathologies in clinical research. This approach demonstrates the practicality of electrochemical methods in field work due to its simple design, low cost, and portability (Zheng et al., 2016).

Biochemical Engineering and Sialic Acid Diversity

- Sialic Acid Modification : The biochemical engineering of the N-acyl side chain of sialic acid has shown significant biological implications, including its role in the interaction of viruses with host cell receptors and induced proliferation in various cells. This underscores the critical function of the N-acyl side chain in biological systems and offers new tools for therapeutic and diagnostic applications (Keppler et al., 2001).

Synthetic Methods for Formamides

- Electrochemical and Catalytic Synthesis : Research has developed new methods for the synthesis of formamides, including electrochemical decarboxylative N-formylation of amines and catalytic processes under solvent-free conditions. These methods provide efficient approaches to formamides, showcasing broad functional group tolerance and high yields (Lin & Huang, 2018); (Hosseini‐Sarvari & Sharghi, 2006).

Green Solvent Synthesis

- N-Formylmorpholine as a Green Solvent : The synthesis of N-formylmorpholine under optimized conditions has been evaluated, highlighting its applications as a green solvent in the synthesis of heterocyclic compounds. This showcases the move towards environmentally friendly solvents in chemical synthesis (Ghasemi, 2018).

Prebiotic Chemistry

- Meteorite-Catalyzed Synthesis : The role of meteorites in catalyzing the syntheses of nucleosides and other prebiotic compounds from formamide under proton irradiation extends prebiotic plausible scenarios beyond Earth. This research provides insight into the potential extraterrestrial origins of life's building blocks (Saladino et al., 2015).

Eigenschaften

IUPAC Name |

5-formamido-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-4-9-5-1-2-7(11)6(3-5)8(12)13/h1-4,11H,(H,9,10)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAYHKZPLHBHSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC=O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146737 |

Source

|

| Record name | N-Formamidosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formamidosalicylic acid | |

CAS RN |

104786-99-4 |

Source

|

| Record name | N-Formamidosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104786994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formamidosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)